2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid
Description
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid is a synthetic intermediate widely used in pharmaceutical research and organic synthesis. Its structure features:
- A piperidine ring substituted with a 4-chlorophenyl group at the 4-position.
- A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes.
- An acetic acid moiety at the 4-position of the piperidine, enabling further functionalization via esterification or amidation.
This compound (CAS Ref: 10-F096572, ) is valued for its role in developing drug candidates, particularly in modulating solubility and bioavailability through strategic derivatization.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFMLFPHHQWAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143030 | |
| Record name | 4-(4-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-82-5 | |
| Record name | 4-(4-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a transient protective moiety for the piperidine nitrogen, enabling selective reactivity of other functional groups. Its removal typically involves acidic conditions:
-
Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane (DCM) at 0°C selectively cleaves the Boc group, yielding the free piperidine amine as a trifluoroacetate salt. This method achieved a 32% yield in analogous compounds due to competing hydrolysis of other labile groups .
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Hydrochloric Acid (HCl) : Concentrated HCl in dioxane/methanol at room temperature also effectively removes the Boc group, forming the hydrochloride salt .
Key Reaction Conditions :
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc deprotection | TFA in DCM, 0°C, 15 min | 32% | |
| Boc deprotection | HCl (4 N) in dioxane/MeOH, rt, 18 h | 46% |
Carboxylic Acid Functionalization
The acetic acid moiety undergoes typical carboxylic acid reactions, enabling conjugation and derivatization:
-
Amide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry DMF, the acid forms amides with primary amines. This method is critical for linking the compound to pharmacophores in PROTACs (proteolysis-targeting chimeras) .
-
Hydroxamate Formation : Reaction with O-(tetrahydropyranyl)hydroxylamine (THPONH₂) in the presence of EDC and N-methylmorpholine (NMM) generates hydroxamate derivatives, useful in metalloproteinase inhibition studies .
-
Esterification : Treatment with methanol and sulfuric acid or LiOH in THF/water produces methyl esters, enhancing lipophilicity for pharmacokinetic optimization .
Key Reaction Pathways :
Amine-Mediated Reactions Post-Deprotection
After Boc removal, the free piperidine amine participates in diverse transformations:
-
Reductive Amination : Reacting with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid yields secondary amines. For example, coupling with 4-chlorobenzaldehyde under these conditions produced derivatives with enhanced binding affinity .
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Acylation : Benzoyl chloride or acetic anhydride in DMF with N,N-diisopropylethylamine (DIPEA) forms stable amides or acetylated products .
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Alkylation : Using alkyl halides like methyl iodide in THF with a base (e.g., K₂CO₃) introduces alkyl chains, modulating steric and electronic properties .
Example Reaction :
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Free piperidine amine | 4-Chlorobenzaldehyde, NaBH₃CN, AcOH, MeOH | 4-Chlorobenzyl derivative | 73% |
Stability and Side Reactions
-
Boc Group Stability : The Boc group enhances stability during acidic or basic conditions but is susceptible to cleavage by strong acids (e.g., TFA) or prolonged heating.
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Competitive Hydrolysis : In hydroxamate synthesis, acidic conditions may concurrently hydrolyze the tetrahydropyranyl (THP) protecting group, necessitating precise reaction control .
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Oxidative Degradation : Under oxidative conditions (e.g., H₂O₂), the piperidine ring may undergo epoxidation or N-oxidation, requiring inert atmospheres for sensitive reactions .
Scientific Research Applications
While the search results offer information about the compound "2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid," they do not provide comprehensive details regarding its specific applications, case studies, or detailed research findings. The available data primarily focuses on its chemical properties, synonyms, and related compounds .
Here's a summary of the information gathered from the search results:
Basic Information
- Chemical Name: this compound
- CAS Registry Number: 1707367-82-5
- Use: Primarily for testing and research purposes, not intended for use as a pharmaceutical, food, or household product .
- Related Use: Useful as a semi-flexible linker in PROTAC development for targeted .
Additional Information
- The compound is a 4-aryl piperidine .
- It is available from chemical vendors like Combi-Blocks and Fujifilm Wako Pure Chemical Corporation .
- Sigma-Aldrich also offers this compound .
Related Compounds
The search results list several related compounds, including :
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Mechanism of Action
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing the compound to interact with enzymes or receptors without undergoing premature degradation. The chlorophenyl group may enhance binding affinity to certain targets, while the acetic acid moiety can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Substituent Modifications on the Piperidine Ring
Key Observations :
Piperidine vs. Piperazine Derivatives
Key Differences :
Reaction Conditions and Yields
Trends :
Predicted Properties (Comparative Analysis)
| Compound | logP (Predicted) | pKa (Predicted) | TPSA (Ų) | Bioavailability Score |
|---|---|---|---|---|
| 2-[1-Boc-4-(4-chlorophenyl)piperidin-4-yl]acetic acid | 3.8 | 4.6 | 66.4 | 0.55 |
| 2-[1-Boc-4-(4-CF3-phenyl)piperidin-4-yl]acetic acid | 4.2 | 4.5 | 66.4 | 0.50 |
| 2-[1-Boc-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid | 2.9 | 4.7 | 75.6 | 0.65 |
Insights :
- Chlorophenyl and CF3-phenyl derivatives exhibit higher lipophilicity (logP >3.5), favoring membrane permeability.
- Methoxyphenyl analogs show improved solubility (lower logP) due to the electron-donating -OCH3 group .
Biological Activity
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid (CAS No. 1707367-82-5) is a synthetic organic compound characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
| Molecular Formula | C18H24ClNO4 |
| Molecular Weight | 359.84 g/mol |
| CAS Number | 1707367-82-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions.
- Introduction of the Chlorophenyl Group : Achieved via substitution reactions.
- Protection with Boc Group : The nitrogen atom is protected using di-tert-butyl dicarbonate.
- Attachment of Acetic Acid Moiety : Finalizing the structure by introducing the acetic acid component.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of the Boc group stabilizes the nitrogen atom, allowing for effective binding to biological targets without premature degradation. The chlorophenyl group enhances binding affinity, while the acetic acid moiety facilitates hydrogen bonding and ionic interactions.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, particularly its role as a therapeutic agent in neurological disorders and as an anti-inflammatory agent.
Case Studies
-
Neurological Applications :
- Research indicates that compounds structurally related to this piperidine derivative exhibit significant activity at neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression.
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.5 | Anti-inflammatory, Neurological activity |
| OPC-21268 | 0.3 | Vasopressin V1 receptor antagonist |
| HUK 978 | 0.25 | Histamine H2 receptor antagonist |
Toxicological Profile
The toxicological profile of this compound is critical for its development as a pharmaceutical agent. Preliminary studies suggest low toxicity levels, but comprehensive evaluations are necessary to establish safety for clinical use.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., tert-butoxycarbonyl [Boc] groups) and coupling steps. For example, a protocol might involve:
Boc-protection : Reacting 4-(4-chlorophenyl)piperidin-4-yl acetic acid with di-tert-butyl dicarbonate in dichloromethane under basic conditions (e.g., NaOH) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates.
- Yield Optimization : Adjust reaction time (e.g., 20–50°C for 25 hours), stoichiometry, and solvent polarity. Monitor intermediates via TLC or HPLC to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) for purity assessment (>95%) .
- NMR : Confirm stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm in H NMR; piperidine ring protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z ~395) .
Q. What safety precautions are essential when handling this compound?
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
- Protocols : Use fume hoods, PPE (gloves, lab coat), and emergency eyewash stations. Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict regioselectivity. For example, ICReDD’s methods integrate reaction path searches with experimental data to optimize conditions (e.g., solvent effects, catalyst selection) .
- Tools : Software like Gaussian or ORCA for transition-state analysis; molecular docking to assess bioactivity of derivatives .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data?
- Case Study : If yields vary (e.g., 70% vs. 85% in similar conditions), verify:
- Reagent Purity : Trace moisture in solvents can deactivate Boc-protecting agents .
- Analytical Cross-Validation : Compare NMR integration ratios with HPLC peak areas to confirm byproduct formation .
- Statistical Analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .
Q. What are the challenges in isolating stereoisomers during synthesis, and how can they be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
